- Combination of isoindolinone inhibitors of the MDM2-p53 interaction having anticancer activity with the DNA hypomethylating agent SGI-110, World Intellectual Property Organization, , ,
Cas no 929901-49-5 (SGI-110)

SGI-110 structure
Nome del prodotto:SGI-110
SGI-110 Proprietà chimiche e fisiche
Nomi e identificatori
-
- SGI-110
- GUADECITABINE
- 2′-Deoxy-5-azacytidylyl-(3′→5′)-2′-deoxyguanosine (ACI)
- 5-Aza-2′-deoxycytidine-p-deoxyguanosine
- SGI 110
- AKOS027321496
- SCHEMBL20581350
- CHEBI:231603
- {[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy}({[(2R,3S,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy})phosphinic acid
- 2KT4YN1DP7
- D10877
- UNII-2KT4YN1DP7
- DA-67560
- Q27254880
- 2'-deoxy-5-azacytidylyl-(3'-5')-2'-deoxyguanosine
- Guadecitabine (USAN/INN)
- NS00072556
- (2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl (((2R,3S,5R)-5-(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate
- CHEMBL3544916
- Guanosine, 2'-deoxy-5-azacytidylyl-(3'-5')-2'-deoxy-
- HY-13542
- SCHEMBL23358434
- [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
- GuadecitabineSGI-110
- ((2R,3S,5R)-5-(2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)-3- HYDROXYTETRAHYDROFURAN-2-YL)METHYL (2R,3S,5R)-5-(4-AMINO-2-OXO-1 ,3,5-TRIAZIN-1(2H)YL)- 2-(HYDROXYMETHYL)TETRAHYDROFURAN-3-YL HYDROGEN PHOSPHATE
- SGI-110 free acid
- 929901-49-5
- DB11918
- GUADECITABINE [USAN]
- GUADECITABINE [INN]
- EX-A4647
- Guadecitabine [USAN:INN]
- GUADECITABINE [WHO-DD]
-
- Inchi: 1S/C18H24N9O10P/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30)/t7-,8-,9+,10+,11+,12+/m0/s1
- Chiave InChI: GUWXKKAWLCENJA-WGWHJZDNSA-N
- Sorrisi: O=C1N=C(N)NC2N([C@H]3C[C@H](O)[C@@H](COP(O)(=O)O[C@H]4C[C@H](N5C=NC(N)=NC5=O)O[C@@H]4CO)O3)C=NC1=2
Proprietà calcolate
- Massa esatta: 557.13837499g/mol
- Massa monoisotopica: 557.13837499g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 19
- Conta atomi pesanti: 38
- Conta legami ruotabili: 8
- Complessità: 1110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 271Ų
- XLogP3: -4.6
SGI-110 Informazioni sulla sicurezza
- Condizioni di conservazione:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
SGI-110 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC6313-50 mg |
Guadecitabine(SGI-110) |
929901-49-5 | 0.98 | 50mg |
$3600.0 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S872142-5mg |
SGI110 |
929901-49-5 | ≥98% | 5mg |
¥4,860.00 | 2022-01-13 | |
DC Chemicals | DC6313-10 mg |
Guadecitabine(SGI-110) |
929901-49-5 | 0.98 | 10mg |
$1500.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19098-5mg |
SGI-110 |
929901-49-5 | 98% | 5mg |
¥8353.00 | 2023-09-09 | |
Ambeed | A577376-5mg |
Guadecitabine |
929901-49-5 | 99+% | 5mg |
$682.0 | 2025-02-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19098-2mg |
SGI-110 |
929901-49-5 | 98% | 2mg |
¥4592.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19098-10mg |
SGI-110 |
929901-49-5 | 98% | 10mg |
¥11793.00 | 2023-09-09 | |
DC Chemicals | DC6313-50mg |
Guadecitabine(SGI-110) |
929901-49-5 | 0.98 | 50mg |
$3600.0 | 2023-09-15 | |
DC Chemicals | DC6313-25 mg |
Guadecitabine(SGI-110) |
929901-49-5 | 0.98 | 25mg |
$2300.0 | 2022-02-28 | |
DC Chemicals | DC6313-10mg |
Guadecitabine(SGI-110) |
929901-49-5 | 0.98 | 10mg |
$1500.0 | 2023-09-15 |
SGI-110 Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Method for preparing guadecitabine and intermediate thereof, China, , ,
Synthetic Routes 3
Condizioni di reazione
Riferimento
- Lyophilized pharmaceutical compositions, World Intellectual Property Organization, , ,
SGI-110 Preparation Products
SGI-110 Letteratura correlata
-
Milad Baroud,Elise Lepeltier,Sylvain Thepot,Yolla El-Makhour,Olivier Duval Nanoscale Adv. 2021 3 2157
-
Keighley N. Reisenauer,Jaquelin Aroujo,Yongfeng Tao,Santhalakshmi Ranganathan,Daniel Romo,Joseph H. Taube Nat. Prod. Rep. 2023 40 1432
929901-49-5 (SGI-110) Prodotti correlati
- 2228020-53-7((1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine)
- 2548981-66-2(2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine)
- 55357-70-5(4-(4-methylphenyl)amino-2,3-dihydro-1lambda6-thiophene-1,1-dione)
- 2229302-79-6(5-(2-bromopyridin-3-yl)-1,2-oxazol-4-amine)
- 1257551-82-8(2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide)
- 1133115-91-9(8-Bromo-5-(trifluoromethoxy)quinoline)
- 895652-83-2(2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide)
- 2138542-31-9(1-Cyclopropyl-4-(trifluoromethyl)cyclohex-2-en-1-ol)
- 2190738-18-0(6-(4-Fluoroanilino)pyridine-3-sulfonyl fluoride)
- 2097888-07-6(N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:929901-49-5)SGI-110

Purezza:99%
Quantità:5mg
Prezzo ($):614.0